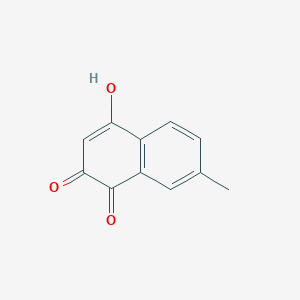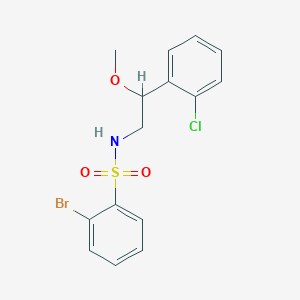![molecular formula C13H9F2NO3 B2947209 4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid CAS No. 2248305-62-4](/img/structure/B2947209.png)
4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid (DFMP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFMP is a pyridine-based compound that contains a benzoic acid moiety with a difluoromethyl group attached to the pyridine ring.
Applications De Recherche Scientifique
4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, 4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid has been shown to exhibit potent anti-inflammatory and anti-cancer activities. In materials science, 4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid has been used as a building block for the synthesis of novel polymers and materials. In agriculture, 4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid has been shown to have herbicidal activity against various weed species.
Mécanisme D'action
The exact mechanism of action of 4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid is not fully understood, but it is believed to exert its biological effects through the inhibition of specific enzymes and signaling pathways. 4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. 4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Effets Biochimiques Et Physiologiques
4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid has been shown to exhibit potent anti-inflammatory and anti-cancer activities in various in vitro and in vivo models. 4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), in response to inflammatory stimuli. 4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid has also been shown to induce apoptosis and inhibit the proliferation of cancer cells in various cancer models.
Avantages Et Limitations Des Expériences En Laboratoire
4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid has several advantages for use in lab experiments, including its high potency, selectivity, and low toxicity. However, 4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid also has some limitations, including its limited solubility in aqueous solutions and its potential for off-target effects.
Orientations Futures
4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid has several potential applications in various fields, and future research should focus on further elucidating its mechanism of action and exploring its potential therapeutic uses. Some possible future directions for research on 4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid include the development of novel 4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid-based drugs for the treatment of inflammatory diseases and cancer, the synthesis of novel 4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid-based materials for use in electronics and energy storage devices, and the development of new herbicides based on 4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid.
Méthodes De Synthèse
4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid can be synthesized using various methods, including the Suzuki-Miyaura coupling reaction, the Heck reaction, and the Ullmann reaction. The most commonly used method for synthesizing 4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid is the Suzuki-Miyaura coupling reaction, which involves the reaction of 3-(difluoromethyl)pyridine-2-boronic acid with 4-iodo-2-hydroxybenzoic acid in the presence of a palladium catalyst.
Propriétés
IUPAC Name |
4-[3-(difluoromethyl)pyridin-2-yl]oxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO3/c14-11(15)10-2-1-7-16-12(10)19-9-5-3-8(4-6-9)13(17)18/h1-7,11H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMXLZBJSDZKRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)C(=O)O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Benzylsulfanyl-1-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2947129.png)
![4-((3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2947131.png)


![2-[(3,4-dimethylbenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2947136.png)


![4-(4-Bromophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2947141.png)
![(3As,7aS)-2,3,4,6,7,7a-hexahydro-1H-pyrano[3,4-c]pyrrole-3a-carboxylic acid;hydrochloride](/img/structure/B2947143.png)
![ethyl 2-[4-(4-bromophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2947147.png)

![5-[(2,6-dichlorophenyl)sulfanyl]-4-(methoxymethyl)-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2947149.png)